N'-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-methoxybenzohydrazide
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Overview
Description
N’-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-methoxybenzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a dihydroisoquinoline moiety and a methoxybenzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-methoxybenzohydrazide typically involves the condensation of 3,3-dimethyl-3,4-dihydroisoquinoline with 4-methoxybenzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions. The process may involve multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through further chemical reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-methoxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
N’-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-methoxybenzohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N’-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-methoxybenzohydrazide include:
- N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)alanine
- N-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)leucine
- 4-[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)sulfanyl]anilines .
Uniqueness
What sets N’-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4-methoxybenzohydrazide apart from similar compounds is its unique combination of the dihydroisoquinoline and methoxybenzohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-(3,3-dimethyl-4H-isoquinolin-1-yl)-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-19(2)12-14-6-4-5-7-16(14)17(20-19)21-22-18(23)13-8-10-15(24-3)11-9-13/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELNSISJWGTNPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C(=N1)NNC(=O)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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